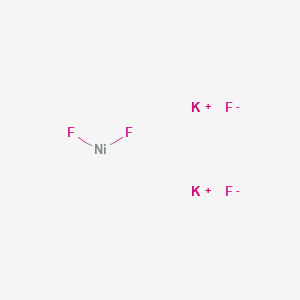

Dipotassium tetrafluoronickelate(2-)

Description

Structure

2D Structure

Properties

CAS No. |

13859-60-4 |

|---|---|

Molecular Formula |

F4K2Ni |

Molecular Weight |

212.884 g/mol |

IUPAC Name |

dipotassium;tetrafluoronickel(2-) |

InChI |

InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |

InChI Key |

UIRGKRRTSXFSTG-UHFFFAOYSA-J |

SMILES |

[F-].[F-].F[Ni]F.[K+].[K+] |

Isomeric SMILES |

[F-].[F-].F[Ni]F.[K+].[K+] |

Canonical SMILES |

F[Ni-2](F)(F)F.[K+].[K+] |

Synonyms |

dipotassium tetrafluoronickelate(2-) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Crystal Structure of Dipotassium Tetrafluoronickelate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal structure of dipotassium tetrafluoronickelate(II) (K₂NiF₄). The document details a robust experimental protocol for its preparation via a solid-state reaction, presents its key crystallographic data in a structured format, and illustrates the synthesis workflow.

Introduction

Dipotassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite-like structure. This structure type is of significant interest in materials science due to its anisotropic physical properties, including magnetic and electronic characteristics. The compound consists of layers of corner-sharing NiF₆ octahedra separated by potassium ions. Understanding the synthesis and crystal structure of K₂NiF₄ is fundamental for the exploration of related materials with potential applications in catalysis, magnetism, and as precursors in further chemical synthesis.

Synthesis of Dipotassium Tetrafluoronickelate(II)

The primary method for the synthesis of polycrystalline K₂NiF₄ is through a high-temperature solid-state reaction. This method involves the direct reaction of stoichiometric amounts of potassium fluoride (KF) and nickel(II) fluoride (NiF₂). To ensure a complete reaction and the formation of a homogenous product, a fluoride flux, such as potassium bifluoride (KHF₂), is often employed to facilitate the reaction at temperatures below the melting points of the reactants.

2.1. Experimental Protocol: Solid-State Synthesis

This protocol outlines the steps for the preparation of K₂NiF₄ powder.

Materials and Equipment:

-

Potassium fluoride (KF), anhydrous, high purity (99% or greater)

-

Nickel(II) fluoride (NiF₂), anhydrous, high purity (99% or greater)

-

Potassium bifluoride (KHF₂), (optional, as a flux)

-

High-purity argon or nitrogen gas

-

Platinum or graphite crucible with a lid

-

Tube furnace capable of reaching at least 850°C

-

Agate mortar and pestle

-

Glovebox or dry box for handling hygroscopic materials

Procedure:

-

Stoichiometric Calculation: Calculate the required masses of the reactants. For the synthesis of K₂NiF₄, a molar ratio of 2:1 for KF:NiF₂ is required. Reaction: 2KF + NiF₂ → K₂NiF₄

-

Mixing of Reactants: Inside a glovebox or dry box to prevent moisture contamination, thoroughly grind the stoichiometric amounts of KF and NiF₂ using an agate mortar and pestle until a homogenous fine powder is obtained. If using a flux, KHF₂ can be added at this stage (typically 5-10 mol% of the total reactant mass).

-

Crucible Loading: Transfer the powdered mixture into a platinum or graphite crucible. Gently tap the crucible to ensure the powder is settled. Place the lid on the crucible.

-

Heat Treatment:

-

Place the crucible in the center of a tube furnace.

-

Purge the furnace tube with a continuous flow of inert gas (argon or nitrogen) for at least 30 minutes to remove air and moisture.

-

Heat the furnace to a temperature of 800°C at a ramping rate of 5-10°C/minute.

-

Maintain the temperature at 800°C for a duration of 10-12 hours to ensure the completion of the reaction.

-

After the dwell time, cool the furnace down to room temperature at a rate of 5°C/minute.

-

-

Product Recovery: Once at room temperature, carefully remove the crucible from the furnace. The product, a solid green powder, is K₂NiF₄.

-

Purification (if necessary): If a flux was used, the product may need to be washed to remove any residual flux. This can be done by washing the powder with a suitable solvent in which the flux is soluble but K₂NiF₄ is not. Anhydrous ethanol can be a suitable choice. After washing, the product should be dried under vacuum.

-

Characterization: The phase purity and crystal structure of the synthesized K₂NiF₄ should be confirmed using powder X-ray diffraction (XRD).

2.2. Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the solid-state synthesis of dipotassium tetrafluoronickelate(II).

Crystal Structure of Dipotassium Tetrafluoronickelate(II)

Dipotassium tetrafluoronickelate(II) adopts the K₂NiF₄-type crystal structure, which is a prototype for a large family of layered materials. This structure is characterized by perovskite-like layers of corner-sharing NiF₆ octahedra, which are separated by layers of potassium cations.

3.1. Crystallographic Data

The crystallographic data for K₂NiF₄ has been well-established through X-ray and neutron diffraction studies. The key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/mmm (No. 139) | [1] |

| Lattice Parameters | a = 4.02 Å, c = 13.10 Å | [1] |

| Unit Cell Volume | 210.8 ų | [1] |

| Formula Units (Z) | 2 | [1] |

| Calculated Density | 3.35 g/cm³ | [1] |

| Atomic Positions | K: (0, 0, 0.355) | [1] |

| Ni: (0, 0, 0) | [1] | |

| F(1): (0, 0.5, 0) | [1] | |

| F(2): (0, 0, 0.153) | [1] | |

| Coordination Numbers | K: 9 (F) | [1] |

| Ni: 6 (F) | [1] | |

| Bond Distances | Ni-F(1): 2.01 Å | [1] |

| Ni-F(2): 2.00 Å | [1] |

3.2. Structural Description

The crystal structure of K₂NiF₄ can be visualized as an alternating stacking of [NiF₂] perovskite layers and [KF] rock salt-like layers along the c-axis. The Ni²⁺ ions are located at the center of octahedra formed by six fluoride ions. These NiF₆ octahedra share their corners in the ab-plane to form two-dimensional sheets. The potassium ions are situated in the nine-coordinate sites between these layers, providing charge balance and structural stability. This layered arrangement leads to significant anisotropy in the material's properties.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of dipotassium tetrafluoronickelate(II) via a solid-state reaction, along with a comprehensive summary of its crystal structure. The provided information is intended to serve as a valuable resource for researchers and scientists working with this and related layered perovskite materials. The precise control over the synthesis conditions is crucial for obtaining a pure, single-phase product, which is essential for the accurate characterization of its physical and chemical properties and for its potential use in various applications.

References

An In-depth Technical Guide to the Properties of Dipotassium Tetrafluoronickelate(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is an inorganic compound that has garnered significant interest due to its archetypal crystal structure, which is adopted by a wide range of materials exhibiting diverse physical phenomena, including high-temperature superconductivity. This technical guide provides a comprehensive overview of the key properties of K₂NiF₄, including its crystal structure, magnetic characteristics, spectroscopic signatures, and thermal stability. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in relevant fields.

Chemical and Physical Properties

Dipotassium tetrafluoronickelate(II) is a green solid at room temperature. A summary of its fundamental properties is provided in the table below.

| Property | Value |

| Chemical Formula | K₂NiF₄ |

| Molar Mass | 212.88 g/mol [1] |

| Appearance | Green solid |

| Crystal System | Tetragonal[2] |

| Space Group | I4/mmm (No. 139)[2] |

| Magnetic Ordering | Antiferromagnetic |

Crystal Structure

K₂NiF₄ is the progenitor of the K₂NiF₄-type structure, a layered perovskite structure. This structure consists of alternating layers of corner-sharing NiF₆ octahedra and layers of potassium ions.[3]

Crystallographic Data

The crystallographic parameters of dipotassium tetrafluoronickelate(II) have been well-established through X-ray diffraction studies.

| Parameter | Value |

| Lattice System | Tetragonal[2] |

| Space Group | I4/mmm[2] |

| a | 4.00 Å[2] |

| b | 4.00 Å[2] |

| c | 13.00 Å[2] |

| α, β, γ | 90°[2] |

| Volume | 208.22 ų[2] |

| Z | 2 |

Atomic Coordinates and Bond Lengths

The nickel(II) ions are octahedrally coordinated to six fluoride ions, forming NiF₆ octahedra. These octahedra share corners to form two-dimensional layers. The potassium ions are located between these layers.[2]

| Atom | Wyckoff Symbol | x | y | z |

| Ni | 2a | 0 | 0 | 0 |

| K | 4e | 0 | 0 | 0.354925 |

| F1 | 4c | 0.5 | 0 | 0 |

| F2 | 4e | 0 | 0 | 0.153956 |

Selected Bond Distances:

Crystal Structure Visualization

Caption: Simplified 2D representation of the K₂NiF₄ crystal structure.

Magnetic Properties

Dipotassium tetrafluoronickelate(II) is a well-characterized antiferromagnetic material. The magnetic properties arise from the unpaired electrons in the 3d orbitals of the Ni²⁺ ions.

Magnetic Susceptibility

The magnetic susceptibility of K₂NiF₄ follows the Curie-Weiss law at high temperatures. Below the Néel temperature (Tₙ), the susceptibility shows a characteristic decrease, indicative of the onset of antiferromagnetic ordering.

| Parameter | Value |

| Néel Temperature (Tₙ) | ~97 K |

| Magnetic Moment (Ni²⁺) | 2.00 µB/f.u.[2] |

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of K₂NiF₄.

UV-Vis Spectroscopy

The UV-Vis spectrum of K₂NiF₄ is expected to show absorptions corresponding to d-d electronic transitions of the Ni²⁺ ion in an octahedral crystal field.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of K₂NiF₄ can be probed using IR and Raman spectroscopy. The table below summarizes the expected active modes for the I4/mmm space group.

| Spectroscopy | Active Modes |

| Infrared (IR) | 3A₂ᵤ + 5Eᵤ |

| Raman | 2A₁g + 2E_g |

Thermal Properties

The thermal stability of dipotassium tetrafluoronickelate(II) is an important parameter for its synthesis and potential applications at elevated temperatures.

Thermal Stability

Experimental Protocols

Synthesis of Polycrystalline K₂NiF₄

Method: Solid-state reaction.

Procedure:

-

Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are thoroughly ground together in an agate mortar.

-

The resulting powder mixture is pressed into a pellet.

-

The pellet is placed in a platinum or alumina crucible and heated in a furnace under an inert atmosphere (e.g., argon) to prevent oxidation.

-

The sample is heated to a temperature range of 700-800 °C for several hours to facilitate the solid-state reaction.

-

The furnace is then slowly cooled to room temperature.

-

The product is characterized by powder X-ray diffraction to confirm the formation of the single-phase K₂NiF₄.

Single Crystal Growth

Method: Flux growth method.[4]

Procedure:

-

A mixture of K₂NiF₄ powder and a suitable flux (e.g., a mixture of KF and PbF₂) is placed in a platinum crucible.

-

The crucible is heated in a furnace to a temperature above the melting point of the mixture to ensure complete dissolution.

-

The temperature is then slowly lowered over a period of several days to allow for the growth of single crystals.

-

Once the desired temperature is reached, the furnace is cooled to room temperature.

-

The single crystals are then mechanically separated from the solidified flux.

Characterization Techniques

A general workflow for the characterization of synthesized K₂NiF₄ is depicted below.

Caption: General experimental workflow for K₂NiF₄ synthesis and characterization.

Conclusion

Dipotassium tetrafluoronickelate(II) serves as a fundamental model compound for understanding the structure-property relationships in a vast family of layered materials. Its well-defined crystal structure, coupled with its interesting magnetic and spectroscopic properties, makes it a subject of ongoing research. The experimental protocols provided in this guide offer a starting point for the synthesis and detailed characterization of K₂NiF₄, which is crucial for exploring its potential in various scientific and technological applications. Further investigations into its detailed thermal behavior and the acquisition of high-resolution spectroscopic data will continue to enhance our understanding of this important inorganic material.

References

Dipotassium tetrafluoronickelate(2-) CAS number

An In-depth Technical Guide to Dipotassium Tetrafluoronickelate(2-)

CAS Number: 13859-60-4

This technical guide provides a comprehensive overview of Dipotassium tetrafluoronickelate(2-), with a particular focus on its synthesis, properties, and potential areas of application relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Dipotassium tetrafluoronickelate(2-), with the chemical formula K₂NiF₄, is an inorganic compound that has garnered significant interest in the field of solid-state chemistry and materials science. It is a green solid that adopts a layered perovskite-like structure, specifically the Ruddlesden-Popper phase with n=1. This structure consists of single layers of corner-sharing NiF₆ octahedra separated by layers of potassium ions.

Quantitative Data Summary

The key physical and crystallographic properties of Dipotassium tetrafluoronickelate(2-) are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 13859-60-4 |

| Chemical Formula | K₂NiF₄ |

| Molar Mass | 212.88 g/mol |

| Appearance | Green solid |

| Crystal System | Tetragonal |

| Space Group | I4/mmm (No. 139) |

| Lattice Parameters | a = 4.00 Å, c = 13.00 Å |

| Density | 3.36 g/cm³ |

| Ni-F Bond Length | ~2.00 Å |

Experimental Protocols

The synthesis of high-quality Dipotassium tetrafluoronickelate(2-) is crucial for the investigation of its properties and potential applications. Several methods have been employed for its preparation, with solid-state reaction and molten salt synthesis being the most common.

Solid-State Reaction Method

The solid-state reaction method is a conventional technique for preparing polycrystalline K₂NiF₄.[1] This method involves the high-temperature reaction of stoichiometric amounts of precursor materials.

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are intimately mixed.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

Calcination: The ground powder is placed in a platinum or alumina crucible and heated in a furnace. The calcination is typically carried out in a controlled atmosphere (e.g., dry argon or nitrogen) to prevent oxidation.

-

Heating Profile: The mixture is heated to a temperature in the range of 800-1000°C for several hours (e.g., 12-24 hours). Intermediate grindings may be necessary to ensure a complete reaction.

-

Cooling: The furnace is slowly cooled to room temperature.

-

Characterization: The final product is characterized by techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Molten Salt Synthesis Method

Molten salt synthesis offers an alternative route to produce K₂NiF₄ at potentially lower temperatures and with better control over particle morphology.[2][3] The molten salt acts as a flux, facilitating the diffusion of reactants.

Protocol:

-

Precursor and Salt Mixture: The precursor materials (KF and NiF₂) are mixed with a low-melting-point salt or a eutectic mixture of salts (e.g., a NaCl-KCl mixture). The salt-to-reactant ratio is typically high to ensure a fluid medium.

-

Heating: The mixture is placed in a suitable crucible and heated in a furnace to a temperature above the melting point of the salt but below the decomposition temperature of the product (e.g., 700-900°C).

-

Soaking: The reaction mixture is held at the target temperature for a specific duration to allow for the complete formation of the product.

-

Cooling and Isolation: The crucible is cooled, and the solidified mass is washed with a suitable solvent (typically deionized water) to dissolve the salt and isolate the K₂NiF₄ product.

-

Drying: The isolated powder is dried in an oven.

-

Characterization: The product is characterized using techniques like XRD and scanning electron microscopy (SEM) to analyze its phase and morphology.

Mechanochemical Synthesis Method

Mechanochemical synthesis is a solvent-free method that uses mechanical energy to induce chemical reactions.[4][5]

Protocol:

-

Reactant Loading: Stoichiometric amounts of the precursors (e.g., KF and NiF₂) are loaded into a high-energy ball mill jar along with milling balls.

-

Milling: The milling is performed at a specific frequency and for a set duration. The formation of the K₂NiF₄ phase can occur as a byproduct during the synthesis of other related perovskites, with its proportion increasing with longer milling times.[4]

-

Product Recovery: The resulting powder is separated from the milling media.

-

Characterization: The product is analyzed by XRD to determine the phase composition.

Applications and Relevance

While direct applications of Dipotassium tetrafluoronickelate(2-) in drug development have not been established, its importance in materials science provides a foundation for technologies that are relevant to the pharmaceutical and biomedical fields.

-

Model System for Solid-State Physics: K₂NiF₄ serves as a canonical example of a two-dimensional antiferromagnet and a Ruddlesden-Popper phase.[6] Understanding the fundamental physical properties of such materials is crucial for the rational design of new functional materials.

-

Catalysis: Perovskite-type materials, including nickelates, are known to exhibit catalytic activity. While specific catalytic applications of K₂NiF₄ are not widely reported, related layered perovskite nickelates have been investigated as efficient bifunctional electrocatalysts for oxygen reduction and evolution, which is relevant for energy storage and conversion technologies that could power medical devices.[7]

-

Bio-electronic Interfaces: Although not K₂NiF₄ itself, other perovskite nickelates like SmNiO₃ have shown promise in the development of highly sensitive biosensors.[8][9] These materials can act as functional interfaces between electronics and biological systems, enabling the detection of neurotransmitters and other biomolecules. This highlights the potential of the broader class of perovskite nickelates in biomedical diagnostics.

-

Substrates for Thin Film Growth: Materials with the K₂NiF₄ structure are used as substrates for the epitaxial growth of thin films of other functional materials, such as high-temperature superconductors.[3] This capability is essential for the fabrication of advanced electronic devices that could find use in sensitive medical imaging and diagnostic equipment.

Visualizations

Experimental Workflow for Solid-State Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Molten Salt Synthesis of Ceramic Powders | Semantic Scholar [semanticscholar.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Doped lanthanum nickelates with a layered perovskite structure as bifunctional cathode catalysts for rechargeable metal-air batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perovskite nickelates as bio-electronic interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perovskite nickelates as bio-electronic interfaces (Journal Article) | OSTI.GOV [osti.gov]

A Technical Guide to the K₂NiF₄ Crystal Structure and its Properties

For Researchers, Scientists, and Drug Development Professionals

The compound dipotassium nickel tetrafluoride (K₂NiF₄) represents a cornerstone in solid-state chemistry and materials science. It is the archetype for a large family of materials with the general formula A₂BO₄, known as Ruddlesden-Popper phases.[1][2] These materials are distinguished by their layered crystal structure, which imparts a range of fascinating and tunable properties, including two-dimensional magnetism, anisotropic thermal expansion, and significant catalytic activity.[3][4][5] This guide provides an in-depth technical overview of the K₂NiF₄ crystal structure, its intrinsic physicochemical properties, and the experimental protocols used for its synthesis and characterization.

The K₂NiF₄ Crystal Structure

The K₂NiF₄ structure is characterized by a layered arrangement of perovskite-like slabs separated by rock-salt layers.[6] Specifically, it consists of single layers of corner-sharing NiF₆ octahedra, forming a two-dimensional [NiF₄]²⁻ network, which are separated by two layers of potassium ions (K⁺).[7] This structural motif is the n=1 member of the Ruddlesden-Popper series A(n+1)B(n)O(3n+1).[1]

The crystal system is tetragonal, and it belongs to the I4/mmm space group.[8][9] This high degree of symmetry is a key feature of the parent compound.

Crystallographic Data

The fundamental structural parameters for K₂NiF₄, determined through diffraction studies, are summarized below.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [8][9][10] |

| Space Group | I4/mmm | [8][9][10] |

| Space Group Number | 139 | [8] |

| Lattice Parameter, a | 4.00 Å | [8] |

| Lattice Parameter, b | 4.00 Å | [8] |

| Lattice Parameter, c | 13.00 Å | [8] |

| Unit Cell Volume | 208.22 ų | [8] |

Atomic Positions and Coordination

The unit cell of K₂NiF₄ contains distinct atomic positions that define its unique layered structure. The Ni²⁺ ions are in an octahedral coordination environment, while the K⁺ ions exhibit a higher 9-fold coordination.[8][9]

| Atom | Wyckoff Position | Fractional Coordinates (x, y, z) | Reference |

| Ni | 2a | (0, 0, 0) | [8] |

| K | 4e | (0, 0, 0.354925) | [8] |

| F1 | 4c | (0.5, 0, 0) | [8] |

| F2 | 4e | (0, 0, 0.153956) | [8] |

The Ni²⁺ cation is bonded to six F⁻ anions, forming NiF₆ octahedra that share corners in the ab-plane.[8][9] The K⁺ cations are bonded to nine F⁻ anions, creating a distorted coordination environment that holds the perovskite layers together.[8]

Selected Bond Distances

The interatomic distances within the K₂NiF₄ structure are critical to its overall properties. The Ni-F bonds within the octahedra are relatively uniform, while the K-F bonds have a wider range of lengths due to the complex coordination.

| Bond | Distance (Å) | Reference |

| Ni–F | 2.00 Å (all equal) | [8] |

| or 2.03 Å (x2) and 2.04 Å (x4) | [9] | |

| K–F | 2.61 - 2.83 Å | [8] |

| or 2.65 - 2.88 Å | [9] |

Physicochemical Properties of K₂NiF₄ and Related Materials

The unique layered structure of K₂NiF₄ gives rise to distinct physical and chemical properties, which serve as a model for understanding the broader class of A₂BO₄ materials.

Magnetic Properties

K₂NiF₄ is a classic example of a two-dimensional antiferromagnetic material.[3] The magnetic interactions are strong within the NiF₂ planes (intra-plane) but are significantly weaker between the planes (inter-plane) due to the separating KF layers.[3] This leads to magnetic ordering that is predominantly two-dimensional in nature. Below a critical temperature, known as the Néel temperature (Tₙ), the material transitions from a paramagnetic state to an ordered antiferromagnetic state.

Electrical Properties

Pure K₂NiF₄ is an electrical insulator. However, the electrical properties of the K₂NiF₄ structure type are highly tunable. By substituting the A-site or B-site cations in related oxide compounds, it is possible to introduce charge carriers and induce a wide range of electronic behaviors, from semiconducting to metallic.[1][3] For example, compounds like (Ca₂₋ₓSmₓ)MnO₄ are n-type semiconductors where conductivity is governed by electron hopping.[3]

Thermal Properties

Materials with the K₂NiF₄ structure often exhibit anisotropic thermal expansion.[4][11][12][13] This means that the material expands at different rates along different crystallographic axes. Typically, the thermal expansion coefficient along the c-axis (αc) is larger than that along the a-axis (αa).[4][12][13] This phenomenon is attributed to the weaker, longer bonds between the B-site cation and the apical oxygen/fluorine atom (along the c-axis) compared to the stronger, shorter bonds with the equatorial atoms (in the ab-plane).[4][12][13]

Catalytic Activity

The K₂NiF₄ structural family, particularly mixed metal oxides, has garnered significant interest for its catalytic properties, especially in oxidation reactions.[5] These materials can be effective catalysts for the oxidation of CO and hydrocarbons, making them potential low-cost alternatives to noble metal catalysts in applications like automotive exhaust treatment.[14] The flexibility of the structure to accommodate different cations and support oxygen vacancies is key to their catalytic function.[14][15]

A summary of key quantitative properties for K₂NiF₄ and representative isostructural compounds is provided below.

| Property | Value / Observation | Compound | Reference |

| Magnetic Ordering | Antiferromagnetic | K₂NiF₄ | [3] |

| Magnetic Moment (Ni²⁺) | 2.00 µB/f.u. | K₂NiF₄ | [8] |

| Néel Temperature (Tₙ) | ~97.1 K | K₂NiF₄ | |

| Electrical Behavior | Insulator / Poor electronic conductor | K₂NiF₄ | [3] |

| Thermal Expansion | Anisotropic (αc > αa) is a common feature for this structure type. | A₂BO₄ Oxides | [4][12][13] |

| Catalytic Application | Oxidation of CO and hydrocarbons | La₂₋ₓSrₓCoO₄ | [14] |

Experimental Protocols

The synthesis and characterization of K₂NiF₄ and related materials involve standard solid-state chemistry techniques.

Synthesis Methodologies

Solid-State Reaction: This is the most common method for producing polycrystalline powders of K₂NiF₄-type materials.[15]

-

Precursor Selection: High-purity binary salts, such as potassium fluoride (KF) and nickel(II) fluoride (NiF₂), are used as starting materials. For mixed oxides, corresponding metal acetates or nitrates are often used.[15]

-

Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in the desired stoichiometric ratio (e.g., a 2:1 molar ratio for KF:NiF₂). Grinding in an agate mortar and pestle is performed to ensure homogeneity.

-

Calcination: The mixed powder is placed in a crucible (e.g., alumina or platinum) and heated in a furnace. For fluorides, this is typically done under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation. For oxides, calcination is often performed in air.[15] A typical heating profile involves ramping to a high temperature (e.g., 800-1100 °C) and holding for several hours (10-24 h) to allow for complete reaction and crystallization.[15] Intermediate grindings may be necessary to ensure a single-phase product.

-

Cooling: The furnace is cooled slowly to room temperature to minimize thermal stress on the final product.

Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique for structural characterization.

-

Sample Preparation: A small amount of the synthesized powder is finely ground and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present. For phase-pure samples, the peak positions are used to determine the lattice parameters. Rietveld refinement of the powder diffraction data can be performed using software like GSAS to refine the crystal structure, including atomic positions and bond lengths.[15]

Magnetic Property Measurement:

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used to measure magnetic susceptibility as a function of temperature and applied magnetic field.

-

Measurement Protocol: A small, weighed amount of the sample is placed in a capsule. To determine the Néel temperature, the magnetic susceptibility is measured while cooling the sample from room temperature to a low temperature (e.g., 2 K) in a small applied magnetic field (zero-field-cooled, ZFC) and then measuring again while warming (field-cooled, FC).

-

Data Analysis: The Néel temperature is identified as the temperature at which a cusp or sharp change appears in the magnetic susceptibility curve.

Conclusion

The K₂NiF₄ crystal structure is a fundamentally important prototype in materials science, providing a versatile platform for exploring and engineering a wide array of physical and chemical properties. Its layered nature is directly responsible for its characteristic two-dimensional magnetism and anisotropic thermal behavior. Furthermore, the chemical flexibility of this structure type allows for extensive atomic substitutions, enabling the rational design of advanced materials for applications ranging from electronics and spintronics to catalysis. A thorough understanding of its structure-property relationships, as outlined in this guide, is essential for researchers aiming to develop novel functional materials.

References

- 1. archives.univ-biskra.dz [archives.univ-biskra.dz]

- 2. Computation-accelerated discovery of the K2NiF4-type oxyhydrides combing density functional theory and machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Materials Data on K2NiF4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Structural origin of the anisotropic and isotropic thermal expansion of K2NiF4-Type LaSrAlO4 and Sr2TiO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. daneshyari.com [daneshyari.com]

A Technical Guide to the Solubility of Dipotassium Tetrafluoronickelate(2-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dipotassium tetrafluoronickelate(2-), an inorganic complex with the chemical formula K₂[NiF₄]. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on established principles of inorganic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a sparingly soluble salt is provided, which can be adapted by researchers for the precise quantification of K₂[NiF₄] solubility. This guide is intended to support research scientists and professionals in drug development in their understanding and handling of this compound.

Introduction

Dipotassium tetrafluoronickelate(2-) is a complex inorganic salt. Understanding its solubility is crucial for a variety of applications, including its use as a precursor in materials synthesis, as a catalyst, and for its potential relevance in toxicological and environmental studies. This guide aims to consolidate the theoretical understanding of its solubility and provide a practical framework for its experimental determination.

Qualitative Solubility Profile

Based on established solubility principles, the following qualitative predictions can be made:

-

Aqueous Solubility: Salts containing alkali metal cations, such as potassium (K⁺), are generally soluble in water.[1][3][5] However, some fluoride salts can be insoluble.[1][3] Given the presence of two potassium ions, it is anticipated that dipotassium tetrafluoronickelate(2-) will exhibit at least moderate solubility in water.

-

Solubility in Polar Protic Solvents: In polar protic solvents, such as ethanol and methanol, the solubility is expected to be lower than in water. The high polarity of the solvent can solvate the ions, but the hydrogen bonding network is not as effective as that of water in overcoming the lattice energy of the salt.

-

Solubility in Polar Aprotic Solvents: In polar aprotic solvents like acetone or dimethylformamide (DMF), the solubility is likely to be limited. These solvents can solvate the cation but are less effective at solvating the anion.

-

Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, dipotassium tetrafluoronickelate(2-) is expected to be essentially insoluble. The nonpolar nature of these solvents cannot effectively solvate the ions and overcome the ionic lattice energy.

Data Presentation: Qualitative Solubility of Dipotassium Tetrafluoronickelate(2-)

| Solvent Type | Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water (H₂O) | Moderately to Highly Soluble | Presence of alkali metal cations (K⁺) generally confers solubility.[1][3][5] |

| Methanol (CH₃OH), Ethanol (C₂H₅OH) | Slightly to Moderately Soluble | Lower dielectric constant and less effective solvation compared to water. | |

| Polar Aprotic | Acetone (C₃H₆O), Dimethylformamide (C₃H₇NO) | Sparingly Soluble to Insoluble | Poor anion solvation. |

| Nonpolar | Hexane (C₆H₁₄), Toluene (C₇H₈) | Insoluble | Lack of ion solvation. |

Generalized Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a sparingly soluble salt like dipotassium tetrafluoronickelate(2-). This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved ions.

Materials and Equipment

-

Dipotassium tetrafluoronickelate(2-) salt

-

Deionized water (or other solvent of interest)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

Spectrophotometer (e.g., UV-Vis or Atomic Absorption)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

pH meter

Experimental Workflow Diagram

Caption: Generalized workflow for determining the solubility of a sparingly soluble salt.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of dipotassium tetrafluoronickelate(2-) solid. The excess is crucial to ensure that a saturated solution is formed.

-

Transfer the solid to a volumetric flask of a known volume.

-

Add the desired solvent (e.g., deionized water) to the flask, leaving some headspace.

-

Seal the flask and place it in a constant temperature water bath.

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the mixture at a high speed.

-

Carefully withdraw the supernatant using a pipette. For more rigorous separation, filter the supernatant through a syringe filter (e.g., 0.22 µm pore size) to remove any fine particles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the clear, saturated filtrate to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of either the potassium ions (K⁺) or the nickel ions (Ni²⁺) in the diluted solution.

-

Atomic Absorption Spectroscopy (AAS): This is a suitable method for quantifying the concentration of metal ions like potassium or nickel. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the [NiF₄]²⁻ complex has a distinct absorbance at a specific wavelength, this method can be used. A calibration curve with solutions of known K₂[NiF₄] concentration would be required.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For very low solubilities, ICP-MS provides high sensitivity for elemental analysis.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While specific quantitative solubility data for dipotassium tetrafluoronickelate(2-) remains to be extensively documented, a qualitative assessment based on fundamental chemical principles suggests moderate to high solubility in water and decreasing solubility in less polar solvents. For researchers requiring precise quantitative data, the provided generalized experimental protocol offers a robust framework for determining the solubility of this compound under various conditions. The application of such standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of dipotassium tetrafluoronickelate(2-) and facilitate its effective use in scientific and industrial applications.

References

In-depth Technical Guide: Thermal Stability of Dipotassium Tetrafluoronickelate(II)

- A Review of Available Data and Structural Context -

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipotassium tetrafluoronickelate(II) (K₂NiF₄) is a compound of significant interest due to its archetypal crystal structure, which is adopted by a wide range of materials exhibiting diverse properties, including high-temperature superconductivity and ionic conductivity. Despite the importance of the K₂NiF₄ structure type, a comprehensive, in-depth technical guide detailing the specific thermal stability of the parent compound, K₂NiF₄, is conspicuously absent in readily available scientific literature. Extensive searches for quantitative thermal analysis data, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as well as detailed experimental protocols for its synthesis and thermal decomposition, have yielded limited specific information. This guide, therefore, aims to provide a thorough overview of the available knowledge on the thermal behavior of K₂NiF₄, placing it within the broader context of the thermal stability of related complex fluorides and the K₂NiF₄ structural family. The document will highlight the current gaps in the literature and provide a foundational understanding based on crystallographic data and observations from high-temperature synthesis environments.

Introduction

Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is a crystalline solid that serves as the prototype for the A₂BX₄ crystal structure, commonly referred to as the K₂NiF₄ structure. This structure consists of perovskite-like layers of corner-sharing NiF₆ octahedra separated by layers of potassium ions. The thermal stability of materials is a critical parameter for their application in various fields, including catalysis, solid-state batteries, and as high-temperature materials. For researchers working with compounds that adopt the K₂NiF₄ structure, understanding the thermal limits of the parent compound can provide valuable insights into the stability of their own materials.

However, direct and detailed experimental data on the thermal decomposition of K₂NiF₄ is scarce. This guide will synthesize the available information and provide a framework for understanding its likely thermal behavior.

Crystal Structure and General Properties

Dipotassium tetrafluoronickelate(II) crystallizes in a tetragonal structure. This layered perovskite structure is a key feature that influences its physical and chemical properties, including its thermal stability. The strong ionic bonds within the NiF₆ octahedra and between the layers contribute to its presumed high lattice energy and, consequently, its stability at elevated temperatures.

Thermal Stability and Decomposition

-

High Melting Point: K₂NiF₄ is known to be a high-melting-point solid, with some sources indicating it is stable above 580°C. This suggests that significant thermal energy is required to break the crystal lattice.

-

Stability in Molten Salts: The compound has been identified as a stable phase in high-temperature fluoride molten salt systems, further indicating its resistance to thermal degradation under certain conditions.

In the absence of direct experimental data on the decomposition of K₂NiF₄, the thermal behavior of other complex fluorides and alkali metal compounds can offer some insights. The thermal stability of alkali and alkaline earth metal carbonates and nitrates, for instance, generally increases down the group.[1][2][3][4] For complex fluorides, decomposition at high temperatures may proceed through the loss of a volatile component or through reaction with the atmosphere, particularly with moisture, which can lead to hydrolysis.[5]

Experimental Protocols: A General Approach

Due to the lack of a specific, detailed experimental protocol for the synthesis and thermal analysis of K₂NiF₄ in the searched literature, a general methodology based on common solid-state chemistry techniques is proposed.

Synthesis of Dipotassium Tetrafluoronickelate(II)

A plausible synthesis route for K₂NiF₄ involves a solid-state reaction between potassium fluoride (KF) and nickel(II) fluoride (NiF₂).

Workflow for Solid-State Synthesis of K₂NiF₄

Caption: Generalized workflow for the solid-state synthesis of K₂NiF₄.

Thermal Analysis

To investigate the thermal stability, the synthesized K₂NiF₄ powder would be subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Workflow for Thermal Analysis of K₂NiF₄

Caption: Generalized workflow for the thermal analysis of K₂NiF₄.

Expected Decomposition Pathway

Without experimental evidence, the decomposition pathway of K₂NiF₄ can only be hypothesized. At very high temperatures, it may decompose into its constituent fluorides or potentially oxides if in an oxygen-containing atmosphere.

Hypothesized Decomposition Relationship

Caption: Hypothesized decomposition pathways for K₂NiF₄ at high temperatures.

Conclusion and Future Outlook

This technical guide has compiled the currently available information regarding the thermal stability of dipotassium tetrafluoronickelate(II). It is evident that there is a significant lack of direct experimental data on this topic. The high melting point and stability in molten salt environments suggest that K₂NiF₄ is a thermally robust compound. However, to provide a comprehensive understanding for researchers and professionals, further experimental studies are imperative. Future work should focus on:

-

Systematic Thermal Analysis: Performing detailed TGA and DSC studies on pure K₂NiF₄ to determine its decomposition temperature, mass loss, and any phase transitions.

-

Decomposition Product Analysis: Identifying the gaseous and solid products of thermal decomposition using techniques such as mass spectrometry and X-ray diffraction.

-

Detailed Synthesis Protocol: Developing and publishing a standardized, reproducible synthesis protocol for high-purity K₂NiF₄.

By addressing these knowledge gaps, the scientific community can gain a more complete picture of the properties of this fundamental compound, which will, in turn, aid in the design and development of new materials with the K₂NiF₄ structure.

References

- 1. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. inorganic chemistry - Alkali and alkali earth metal carbonates and bicarbonates decomposition - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. doubtnut.com [doubtnut.com]

- 5. [Stability of CaF2 at high temperature] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

No Catalytic Applications Found for Dipotassium Tetrafluoronickelate(II)

Despite a comprehensive search of scientific literature and chemical databases, no specific catalytic applications for dipotassium tetrafluoronickelate(II) (K₂[NiF₄]) have been identified. As a result, the requested detailed Application Notes and Protocols for its use in catalysis cannot be provided.

While the K₂NiF₄ crystal structure is a significant area of study in materials science, particularly for complex oxides used in catalysis and electronics, the simple fluoride salt, dipotassium tetrafluoronickelate(II), does not appear to be utilized as a catalyst in publicly available research.

The extensive search encompassed various potential catalytic roles, including but not limited to:

-

Direct use as a heterogeneous or homogeneous catalyst: No instances of K₂[NiF₄] being employed directly to catalyze organic or inorganic reactions were found.

-

Use as a catalyst precursor: There is no evidence to suggest that K₂[NiF₄] is used as a starting material to synthesize catalytically active species.

-

Application as a fluoride source in catalytic reactions: The literature does not indicate its use as a fluoride additive or reagent in catalytic cycles.

It is important to distinguish between dipotassium tetrafluoronickelate(II) and the broader class of materials with the K₂NiF₄-type structure. While complex oxides adopting this structure, such as lanthanum nickelate (La₂NiO₄), have documented applications in oxidation catalysis, these are chemically distinct compounds from K₂[NiF₄].

Similarly, the field of nickel-catalyzed cross-coupling reactions is well-established; however, these reactions typically employ nickel complexes with organic ligands and do not involve dipotassium tetrafluoronickelate(II).

Based on the current body of scientific knowledge, dipotassium tetrafluoronickelate(II) is not a recognized catalyst. Researchers seeking to develop new catalytic systems may find more utility in exploring the related complex oxides with the K₂NiF₄ structure or the vast array of well-documented nickel-based catalysts for organic synthesis. At present, there are no established protocols or quantitative data to report for the catalytic application of dipotassium tetrafluoronickelate(II).

Application Notes and Protocols for the Characterization of Dipotassium Tetrafluoronickelate(II) (K₂NiF₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipotassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that has garnered significant interest due to its structural relationship to high-temperature superconductors.[1] It possesses a layered perovskite structure, specifically the Ruddlesden-Popper phase, and exhibits interesting magnetic and thermal properties.[1] This document provides detailed application notes and experimental protocols for the comprehensive characterization of K₂NiF₄, focusing on techniques crucial for understanding its physicochemical properties.

Crystal Structure Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of K₂NiF₄. The compound crystallizes in a tetragonal system with the space group I4/mmm.[2][3]

Quantitative Data: Crystallographic Parameters

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [2][3] |

| Space Group | I4/mmm | [2][3] |

| Lattice Constant, a | 4.00 Å - 4.0130(6) Å | [3][4] |

| Lattice Constant, c | 13.00 Å - 13.088(2) Å | [3][4] |

| Unit Cell Volume | ~208.22 ų - 210.78(4) ų | [3][4] |

| Ni-F Bond Length | ~2.00 Å - 2.0065(3) Å | [2][4] |

| K-F Bond Distances | 2.61 Å - 2.83 Å | [2] |

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation:

-

Grind a small amount of the synthesized K₂NiF₄ powder in an agate mortar to ensure a fine and homogenous particle size.

-

Carefully pack the powder into a standard sample holder, ensuring a flat and level surface to minimize preferred orientation effects.

-

-

Instrumentation:

-

Utilize a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Employ a diffracted beam monochromator to reduce background noise.

-

-

Data Collection:

-

Scan the sample over a 2θ range of 10-100°.

-

Use a step size of 0.02° and a counting time of 1-2 seconds per step.

-

Rotate the sample during data collection to further reduce preferred orientation.

-

-

Data Analysis (Rietveld Refinement):

-

Perform Rietveld refinement on the collected PXRD data using software such as GSAS-II, FullProf, or MAUD.[5][6][7]

-

Use the known crystal structure of K₂NiF₄ (space group I4/mmm) as the starting model.[2][3]

-

Refine the following parameters: scale factor, background coefficients, zero-point error, lattice parameters, atomic coordinates, and isotropic/anisotropic displacement parameters.

-

The quality of the refinement can be assessed by the goodness-of-fit indicator (χ²) and R-factors (Rwp, Rp).

-

Experimental Workflow: X-ray Diffraction

Caption: Workflow for X-ray diffraction analysis of K₂NiF₄.

Magnetic Properties: Magnetic Susceptibility Measurement

K₂NiF₄ is known to be an antiferromagnetic material at low temperatures.[4] Magnetic susceptibility measurements are essential to determine its magnetic ordering temperature (Néel temperature, Tₙ) and effective magnetic moment.

Quantitative Data: Magnetic Properties

| Parameter | Value | Reference |

| Magnetic Ordering | Antiferromagnetic | [4] |

| Calculated Magnetic Moment | 2.00 µB/f.u. | [2] |

Experimental Protocol: SQUID Magnetometry

-

Sample Preparation:

-

Weigh a few milligrams of the powdered K₂NiF₄ sample.

-

Place the sample in a gelatin capsule or a straw, ensuring it is tightly packed to prevent movement during measurement.

-

-

Instrumentation:

-

Data Collection:

-

Temperature Dependence:

-

Cool the sample to a low temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

Apply a small DC magnetic field (e.g., 100 Oe) and measure the magnetic moment as the temperature is increased to a temperature well above the expected Tₙ (e.g., 300 K).

-

Cool the sample back down to 2 K in the same applied field and measure the magnetic moment upon warming (Field-Cooled, FC).

-

The Néel temperature is identified as the peak in the ZFC curve.

-

-

Field Dependence:

-

Measure the magnetization as a function of the applied magnetic field at various temperatures, both below and above Tₙ, to study the magnetic hysteresis.

-

-

-

Data Analysis:

-

Plot the magnetic susceptibility (χ = M/H) as a function of temperature to determine Tₙ.

-

Above Tₙ, fit the paramagnetic region of the 1/χ vs. T plot to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss constant (θ).

-

Calculate the effective magnetic moment (µ_eff) from the Curie constant.

-

Logical Relationship: Magnetic Behavior of K₂NiF₄

Caption: Temperature-dependent magnetic states of K₂NiF₄.

Spectroscopic Characterization

Spectroscopic techniques provide insights into the local coordination environment of the Ni²⁺ ion and the vibrational modes of the crystal lattice.

Quantitative Data: Spectroscopic Features (Reference)

| Technique | Wavelength/Wavenumber | Assignment | Reference |

| UV-Vis | ~650 nm | d-d transition of octahedral Ni(II) | [11] |

| IR | ~400-600 cm⁻¹ | Ni-F stretching vibrations | [12] |

Experimental Protocol: FTIR and UV-Vis Spectroscopy

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of K₂NiF₄ powder with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder directly on the ATR crystal.[12]

-

-

Instrumentation:

-

Use an FTIR spectrometer with a suitable detector for the mid-IR region.

-

-

Data Collection:

-

Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

-

B. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

For diffuse reflectance spectroscopy, mix the K₂NiF₄ powder with a non-absorbing matrix like BaSO₄.

-

Place the mixture in a sample holder for solid samples.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

-

-

Data Collection:

-

Record the spectrum over a wavelength range of 200-900 nm.

-

Use the non-absorbing matrix as a reference.

-

Experimental Workflow: Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization of K₂NiF₄.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of K₂NiF₄.

Experimental Protocol: TGA/DSC

-

Sample Preparation:

-

Accurately weigh a small amount (5-10 mg) of the K₂NiF₄ powder into an alumina or platinum crucible.

-

-

Instrumentation:

-

Data Collection:

-

Heat the sample from room temperature to an elevated temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions.

-

-

Data Analysis:

Logical Relationship: Thermal Analysis Interpretation

Caption: Interpretation of TGA and DSC data for K₂NiF₄.

References

- 1. researchgate.net [researchgate.net]

- 2. archives.univ-biskra.dz [archives.univ-biskra.dz]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Antiferromagnetism - Wikipedia [en.wikipedia.org]

- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. SQUID Magnetometer [crf.iitd.ac.in]

- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 11. chalcogen.ro [chalcogen.ro]

- 12. arxiv.org [arxiv.org]

- 13. mineralstech.com [mineralstech.com]

- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 15. perkinelmer.com [perkinelmer.com]

- 16. journals.aps.org [journals.aps.org]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

Dipotassium Tetrafluoronickelate(II) as a Precursor for Advanced Materials Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium tetrafluoronickelate(II), with the chemical formula K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite structure. This structure, often referred to as the Ruddlesden-Popper phase, consists of single layers of corner-sharing NiF₆ octahedra separated by potassium ions. While K₂NiF₄ serves as a critical structural archetype for a vast class of materials with diverse and significant properties, its direct application as a reactive precursor in materials synthesis is not widely documented in readily available literature.

However, the K₂NiF₄ structure type is central to the design and synthesis of numerous advanced materials, including high-temperature superconductors, solid oxide fuel cell components, and catalysts. Therefore, this document provides detailed protocols for the synthesis of materials that adopt the K₂NiF₄-type crystal structure, using common and well-established precursor materials. These protocols are designed to guide researchers in the fabrication of high-quality crystalline materials with tailored properties.

Properties of Dipotassium Tetrafluoronickelate(II)

| Property | Value |

| Chemical Formula | K₂NiF₄ |

| Molar Mass | 212.88 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Appearance | Green solid[1] |

| Coordination Geometry of Ni²⁺ | Octahedral (NiF₆) |

Application Notes: Synthesis of K₂NiF₄-Type Materials

The synthesis of materials with the K₂NiF₄ structure is predominantly achieved through high-temperature solid-state reactions. This method involves the intimate mixing of precursor powders, typically oxides and carbonates, followed by repeated cycles of grinding and calcination at elevated temperatures. The choice of precursors, reaction temperature, and atmosphere are critical parameters that control the phase purity, crystallinity, and stoichiometry of the final product.

Alternative synthesis routes, such as sol-gel methods, can offer advantages in terms of lower reaction temperatures and better homogeneity of the precursor mixture, leading to the formation of nanocrystalline materials.

This section provides protocols for the synthesis of two representative K₂NiF₄-type oxides: Lanthanum Strontium Cobaltite (LaSrCoO₄) and Barium Indium Antimonate (Ba₂In₀.₅Sb₀.₅O₄).

Experimental Protocols

Protocol 1: Solid-State Synthesis of LaSrCoO₄

This protocol details the synthesis of LaSrCoO₄, a single-layered perovskite with the K₂NiF₄-type structure, via a solid-state reaction route.

Materials and Equipment:

-

Lanthanum(III) oxide (La₂O₃), high purity

-

Strontium carbonate (SrCO₃), high purity

-

Cobalt(II,III) oxide (Co₃O₄), high purity

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature tube furnace with programmable controller

-

Air or oxygen atmosphere

Procedure:

-

Precursor Preparation:

-

Dry the La₂O₃ precursor at 900 °C for 12 hours to remove any absorbed moisture and carbonates.

-

Calculate the stoichiometric amounts of La₂O₃, SrCO₃, and Co₃O₄ required to yield the target composition LaSrCoO₄.

-

-

Mixing:

-

Thoroughly grind the stoichiometric mixture of dried La₂O₃, SrCO₃, and Co₃O₄ in an agate mortar and pestle for at least 30 minutes to ensure intimate mixing.

-

-

Calcination:

-

Transfer the ground powder to an alumina crucible.

-

Place the crucible in a tube furnace and heat in air at a rate of 5 °C/min to 1100 °C.

-

Hold the temperature at 1100 °C for 12 hours.

-

Cool the furnace down to room temperature at a rate of 5 °C/min.

-

-

Intermediate Grinding and Re-calcination:

-

Remove the calcined powder from the furnace and grind it thoroughly in an agate mortar and pestle for 30 minutes.

-

Press the powder into a pellet using a hydraulic press (optional, but recommended for improved solid-state diffusion).

-

Place the powder or pellet back into the alumina crucible and perform a second calcination at 1200 °C in air for 24 hours.

-

Cool the furnace to room temperature.

-

-

Characterization:

-

The resulting powder should be a single phase of LaSrCoO₄ with a tetragonal K₂NiF₄-type structure.

-

Confirm the phase purity and crystal structure using powder X-ray diffraction (XRD).

-

Quantitative Data for LaSrCoO₄ Synthesis:

| Parameter | Value |

| Precursor Stoichiometry | La:Sr:Co = 1:1:1 |

| Initial Calcination Temperature | 1100 °C |

| Initial Calcination Duration | 12 hours |

| Final Calcination Temperature | 1200 °C |

| Final Calcination Duration | 24 hours |

| Atmosphere | Air |

Protocol 2: Solid-State Synthesis of Ba₂In₀.₅Sb₀.₅O₄

This protocol describes the synthesis of Ba₂In₀.₅Sb₀.₅O₄, a K₂NiF₄-type phase with mixed cations on the octahedral site, via a solid-state reaction.

Materials and Equipment:

-

Barium carbonate (BaCO₃), high purity

-

Indium(III) oxide (In₂O₃), high purity

-

Antimony(V) oxide (Sb₂O₅), high purity

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature muffle furnace

Procedure:

-

Precursor Preparation:

-

Calculate the stoichiometric amounts of BaCO₃, In₂O₃, and Sb₂O₅ required for the target composition Ba₂In₀.₅Sb₀.₅O₄.

-

-

Mixing:

-

Combine the precursors in an agate mortar and grind thoroughly for at least 30 minutes to achieve a homogeneous mixture.

-

-

Calcination:

-

Transfer the mixture to an alumina crucible.

-

Heat the sample in a muffle furnace in air according to the following schedule:

-

Ramp to 800 °C and hold for 12 hours.

-

Cool, regrind the sample thoroughly.

-

Ramp to 1000 °C and hold for 12 hours.

-

Cool, regrind the sample.

-

Ramp to 1200 °C and hold for 12 hours.

-

Cool to room temperature.

-

-

-

Characterization:

-

The final product is Ba₂In₀.₅Sb₀.₅O₄ with a tetragonal K₂NiF₄-type structure where In³⁺ and Sb⁵⁺ are disordered on the octahedral sites.

-

Verify the crystal structure and phase purity using powder X-ray diffraction.

-

Quantitative Data for Ba₂In₀.₅Sb₀.₅O₄ Synthesis:

| Parameter | Value |

| Precursor Stoichiometry | Ba:In:Sb = 2:0.5:0.5 |

| Calcination Step 1 | 800 °C for 12 hours |

| Calcination Step 2 | 1000 °C for 12 hours |

| Calcination Step 3 | 1200 °C for 12 hours |

| Atmosphere | Air |

Visualizations

Caption: Workflow for Solid-State Synthesis of K₂NiF₄-Type Materials.

Caption: Structural Relationship of Ruddlesden-Popper Phases.

References

Application Notes and Protocols for K2NiF4 in Solid-State Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium tetrafluoronickelate(II) (K₂NiF₄) in solid-state chemistry. K₂NiF₄ serves as a foundational material for understanding a broad class of compounds with the same crystal structure, which exhibit a wide range of interesting and technologically important properties. This document details the synthesis, characterization, and various applications of K₂NiF₄ and related materials, complete with experimental protocols and data presentation.

Introduction to K₂NiF₄

Potassium tetrafluoronickelate(II), K₂NiF₄, is an inorganic compound that crystallizes in a layered perovskite structure. This structure consists of alternating layers of corner-sharing NiF₆ octahedra and rock salt-type KF layers.[1][2] This layered arrangement leads to quasi-two-dimensional (2D) physical properties, making K₂NiF₄ a model system for studying 2D magnetism.[3] Beyond its fundamental scientific interest, the K₂NiF₄-type structure is found in a variety of oxides and halides that exhibit properties such as high-temperature superconductivity, ionic conductivity, and photocatalytic activity.[4][5][6][7]

Crystal Structure and Properties

K₂NiF₄ possesses a tetragonal crystal structure with the space group I4/mmm.[8][9] The arrangement of atoms in the unit cell gives rise to its characteristic layered nature.

Below is a diagram illustrating the crystal structure of K₂NiF₄.

Quantitative Structural and Physical Data

The following tables summarize key quantitative data for K₂NiF₄.

Table 1: Crystallographic Data for K₂NiF₄ [8][9]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm (No. 139) |

| Lattice Parameter, a | 4.00 Å |

| Lattice Parameter, c | 13.00 Å |

| Unit Cell Volume | 208.22 ų |

| Wyckoff Positions | Ni: 2a (0, 0, 0) |

| K: 4e (0, 0, 0.3549) | |

| F1: 4c (0.5, 0, 0) | |

| F2: 4e (0, 0, 0.1540) |

Table 2: Magnetic Properties of K₂NiF₄ [3][9]

| Property | Value |

| Magnetic Ordering | Antiferromagnetic |

| Néel Temperature (Tₙ) | ~97 K |

| Magnetic Moment (Ni²⁺) | ~2.0 µB |

Experimental Protocols

Synthesis of K₂NiF₄ Powder via Solid-State Reaction

This protocol describes the synthesis of polycrystalline K₂NiF₄ from potassium fluoride (KF) and nickel(II) fluoride (NiF₂).

Workflow for Solid-State Synthesis of K₂NiF₄

Methodology:

-

Precursor Preparation: Stoichiometric amounts of high-purity KF (dried) and NiF₂ powders are weighed in a 2:1 molar ratio.

-

Mixing: The precursors are intimately mixed by grinding in an agate mortar and pestle for at least 30 minutes to ensure homogeneity.

-

Pelletization: The mixed powder is pressed into a pellet using a hydraulic press at approximately 5-10 tons.

-

First Calcination: The pellet is placed in an alumina crucible and heated in a tube furnace under an inert atmosphere (e.g., flowing argon) to prevent oxidation. The furnace is ramped to 750°C at a rate of 5°C/min and held for 12 hours.

-

Intermediate Grinding: After cooling to room temperature, the pellet is removed and thoroughly reground to a fine powder to promote further reaction.

-

Second Calcination: The reground powder is pelletized again and subjected to a second heat treatment at 750°C for 24 hours under the same inert atmosphere to ensure complete reaction and phase formation.

-

Final Product: After cooling, the resulting pale green powder is K₂NiF₄.

Characterization Protocols

This protocol outlines the procedure for obtaining a powder XRD pattern to verify the crystal structure and phase purity of the synthesized K₂NiF₄.

Methodology:

-

Sample Preparation: A precisely weighed amount of K₂NiF₄ powder (typically 10-20 mg) is packed into a gelatin capsule or a sample holder straw.

-

Measurement: The magnetic properties are measured using a Superconducting Quantum Interference Device (SQUID) magnetometer. [10] * Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to 2 K in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed to 300 K.

-

Field-Cooled (FC): The sample is cooled from 300 K to 2 K under the same applied magnetic field, and the magnetization is measured upon warming.

-

-

Data Analysis: The magnetic susceptibility (χ = M/H) is plotted as a function of temperature (T). The Néel temperature (Tₙ), which marks the transition from a paramagnetic to an antiferromagnetic state, is identified by the peak in the ZFC curve. [3]

Applications of K₂NiF₄-Type Materials

The K₂NiF₄ structure is a versatile platform for designing materials with a wide array of functionalities.

Solid Oxide Fuel Cell (SOFC) Cathodes

Many oxides with the K₂NiF₄-type structure, such as La₂NiO₄-based materials, are investigated as potential cathodes for intermediate-temperature SOFCs. [4][5][6][11]Their layered structure can facilitate oxygen ion diffusion, a key requirement for efficient oxygen reduction reactions.

Logical Relationship in SOFC Cathode Functionality

Photocatalysis

Layered perovskites with the K₂NiF₄ structure are explored as photocatalysts for applications such as water splitting and the degradation of organic pollutants. [12][13][14]The 2D nature of the structure can promote the separation of photogenerated electron-hole pairs, enhancing photocatalytic efficiency.

Ionic Conductors

Hydride-ion and oxide-ion conductivity has been observed in several K₂NiF₄-type materials. [15][16]This makes them promising candidates for applications in solid-state batteries, sensors, and electrochemical devices. The layered structure can provide anisotropic pathways for ion migration.

High-Temperature Superconductivity

The discovery of high-temperature superconductivity in (La,Ba)₂CuO₄, which adopts the K₂NiF₄ structure, sparked immense research in this field. [4]While K₂NiF₄ itself is not a superconductor, its structural motif is a key ingredient in many cuprate superconductors.

Conclusion

K₂NiF₄ is a fundamentally important material in solid-state chemistry, not only for its intriguing two-dimensional magnetic properties but also as a parent structure for a vast family of compounds with diverse and technologically relevant applications. The protocols provided herein offer a starting point for the synthesis and characterization of K₂NiF₄ and can be adapted for the exploration of new materials with this versatile crystal structure. The continued investigation of K₂NiF₄-type materials holds significant promise for advancements in energy conversion and storage, environmental remediation, and fundamental condensed matter physics.

References

- 1. aflow.org [aflow.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. inspirajournals.com [inspirajournals.com]

- 7. archives.univ-biskra.dz [archives.univ-biskra.dz]

- 8. Tailoring the photocatalytic activity of layered perovskites by opening the interlayer vacancy via ion-exchange reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 11. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Pressure Studies on K₂NiF₄

For Researchers, Scientists, and Materials Science Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-pressure studies on the tetragonal compound K₂NiF₄. This material serves as a model system for understanding two-dimensional antiferromagnetism and the effects of pressure on structural and magnetic properties. The following sections detail experimental procedures for high-pressure X-ray diffraction and Raman spectroscopy, present key quantitative data, and illustrate the experimental workflow.

Data Presentation

The application of high pressure to K₂NiF₄ induces changes in its crystal structure and magnetic interactions. The following tables summarize the quantitative data obtained from high-pressure experiments.

Table 1: Ambient and High-Pressure Structural Properties of K₂NiF₄

| Parameter | Value | Reference |

| Crystal Structure | Tetragonal, I4/mmm | [1] |

| Ambient Lattice Parameter (a₀) | 4.008(2) Å | [1] |

| Ambient Lattice Parameter (c₀) | 13.064(2) Å | [1] |

| Bulk Modulus (B₀) | 56.3(25) GPa | [1] |

| Derivative of Bulk Modulus (B₀') | 5.7(10) | [1] |

Data derived from a Murnaghan equation of state fit to pressure-volume data.[1]

Table 2: Pressure Dependence of the 2-Magnon Raman Line in K₂NiF₄ at 10 K

| Parameter | Value | Reference |

| Pressure Coefficient | 22.7(1.4) cm⁻¹ GPa⁻¹ | [1] |

The frequency of the 2-magnon Raman line is proportional to the superexchange integral J.[1]

Experimental Protocols

Detailed methodologies for high-pressure X-ray diffraction and Raman spectroscopy studies on K₂NiF₄ are provided below. These protocols are based on established high-pressure techniques and specific examples from the literature.[1]

Protocol 1: High-Pressure X-ray Diffraction (XRD)

Objective: To determine the lattice parameters and equation of state of K₂NiF₄ under high pressure.

Materials and Equipment:

-

K₂NiF₄ single crystals, powdered

-

Diamond anvil cell (DAC) of a gasketed design

-

Rhenium or stainless steel gasket

-

Pressure transmitting medium: 4:1 methanol-ethanol mixture

-

Ruby spheres (for pressure calibration)

-

Microscope for sample loading

-

Synchrotron or laboratory-based X-ray source with a monochromator

-

Area detector (e.g., CCD or image plate)

-

Software for data analysis and Rietveld refinement

Procedure:

-

Sample Preparation:

-

Grind a small amount of high-quality K₂NiF₄ single crystal into a fine powder using a mortar and pestle.

-

-

Gasket Preparation:

-

Pre-indent a rhenium or stainless steel gasket to a thickness of approximately 30-40 µm using the diamond anvils.

-

Drill a hole of 100-150 µm in the center of the indentation to serve as the sample chamber.

-

-

DAC Loading:

-

Place the gasket onto the lower diamond anvil.

-

Carefully load a small amount of the powdered K₂NiF₄ sample into the gasket hole.

-

Place a few ruby spheres (approximately 5-10 µm in diameter) inside the sample chamber, away from the main sample, for pressure measurement.

-

Fill the sample chamber with the 4:1 methanol-ethanol pressure transmitting medium. This mixture provides quasi-hydrostatic conditions up to approximately 10 GPa.[1]

-

Securely close the DAC.

-

-

Pressure Application and Measurement:

-

Gradually apply pressure by tightening the screws of the DAC.

-

Measure the pressure inside the sample chamber by focusing a laser on a ruby sphere and measuring the shift of the R1 fluorescence line.

-

-

X-ray Diffraction Data Collection:

-

Mount the DAC on the diffractometer.

-

Align the DAC so that the X-ray beam passes through the center of the sample chamber.

-

Collect angle-dispersive X-ray diffraction patterns at various pressures.

-

-

Data Analysis:

-

Integrate the two-dimensional diffraction images to obtain one-dimensional diffraction patterns.

-

Index the diffraction peaks corresponding to the K₂NiF₄ structure.

-

Perform Rietveld refinement to determine the lattice parameters at each pressure.

-

Plot the pressure-volume data and fit it to an equation of state (e.g., Murnaghan or Birch-Murnaghan) to determine the bulk modulus and its pressure derivative.

-

Protocol 2: High-Pressure Raman Spectroscopy

Objective: To investigate the effect of pressure on the magnetic excitations (magnons) in K₂NiF₄.

Materials and Equipment:

-

High-quality optical wafers of K₂NiF₄ (e.g., 100x100x30 µm³)

-

Gasketed diamond-window high-pressure cell

-

Pressure transmitting medium: Condensed helium (for optimal hydrostaticity at low temperatures)

-

Ruby spheres (for pressure calibration)

-

Cryostat for low-temperature measurements

-

Raman spectrometer with a multichannel detector system

-

Laser source for excitation

Procedure:

-

Sample Preparation:

-

Select a thin, optically clear wafer of K₂NiF₄.

-

-

DAC Loading:

-